3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
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Overview
Description
3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a piperidine ring attached to a benzothiadiazine core. The presence of the 4,4-dioxide group further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide typically involves the reaction of a piperidine derivative with a benzothiadiazine precursor. One common method includes the acylation of 1-piperidinecarboxylic acid with 4,1,2-benzothiadiazine 4,4-dioxide under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dioxide group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiadiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted piperidines, and various benzothiadiazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-alkyl-2,6-dimethylmorpholinocarboxamide: This compound shares some structural similarities with 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide, particularly in the presence of a heterocyclic ring.
Fluralaner: Another compound with a similar core structure, used primarily in veterinary medicine.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a benzothiadiazine core with a 4,4-dioxide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-13(16-8-4-1-5-9-16)12-15-14-10-6-2-3-7-11(10)20(12,18)19/h2-3,6-7,14H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYWQWFZJZYKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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